Trinitromethane: A Technical Guide to its Discovery and Synthesis
Trinitromethane: A Technical Guide to its Discovery and Synthesis
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Trinitromethane, also known as nitroform, is a highly acidic and energetic compound with the chemical formula HC(NO₂)₃. Since the initial preparation of its ammonium salt in 1857, it has been a subject of significant interest in the field of energetic materials and as a synthon in organic chemistry. This technical guide provides a comprehensive overview of the discovery and various synthetic routes to trinitromethane, catering to researchers, scientists, and professionals in drug development. The document details historical and modern synthetic methodologies, presents a consolidated summary of its physicochemical properties, and provides explicit experimental protocols. Visualizations of key synthesis pathways and experimental workflows are included to facilitate a deeper understanding of the chemical processes involved.
Discovery and Historical Context
The journey of trinitromethane began in 1857 when the Russian chemist Leon Nikolaevich Shishkov first obtained its ammonium salt.[1] However, the isolation of the free compound in a pure form came later. A significant milestone in its production was the discovery in 1900 of a method to synthesize nitroform from the reaction of acetylene with anhydrous nitric acid.[1] This process became the cornerstone of industrial trinitromethane production throughout the 20th century.[1] During World War II, Germany explored the large-scale manufacture of trinitromethane as an intermediate for other explosives.[2]
Physicochemical Properties
Trinitromethane is a white crystalline solid that is highly acidic, readily forming a yellow anion, (NO₂)₃C⁻.[1] This strong acidity is a defining characteristic of the molecule. A summary of its key physicochemical properties is presented in Table 1. It is important to note the existence of a less stable tautomer, the aci-form, which has a significantly higher melting point. The nitro-form is the thermodynamically more stable and commonly isolated form.
Table 1: Physicochemical Properties of Trinitromethane (Nitroform)
| Property | Value | Reference(s) |
| Molecular Formula | CHN₃O₆ | [3] |
| Molecular Weight | 151.04 g/mol | [3] |
| Appearance | White to pale yellow crystals | [1] |
| Melting Point (nitro-form) | 15 °C | [3][4] |
| Melting Point (aci-form) | >22 °C | |
| Boiling Point | Decomposes above 25 °C | [2] |
| Density | 1.469 g/cm³ | [1] |
| pKa | 0.17 ± 0.02 at 20 °C | [1] |
| Solubility in Water | Soluble | [2] |
| ¹H NMR (CDCl₃) | δ 7.19 ppm | [5] |
| ¹³C NMR (CDCl₃) | Referenced | [6] |
Synthesis of Trinitromethane
Several methods have been developed for the synthesis of trinitromethane, ranging from historical industrial processes to modern laboratory-scale preparations.
Industrial Synthesis from Acetylene
The reaction of acetylene with concentrated nitric acid, often using a mercury catalyst, was the primary industrial method for producing trinitromethane.[7][8] The process involves the nitration of acetylene to form a solution containing nitroform, which is then isolated.[8] Recovery and recycling of the nitric acid are crucial for the economics of this process.[8]
Synthesis from Tetranitromethane
A common laboratory synthesis involves the hydrolysis of tetranitromethane under mild basic conditions.[1] This method proceeds through the formation of the potassium salt of trinitromethane, which is then acidified to yield the free compound.
Synthesis from Isopropyl Alcohol
A more recent and catalyst-free method involves the reaction of isopropyl alcohol with an excess of concentrated nitric acid.[8] This process offers a safer and more economical alternative to the acetylene-based synthesis.
Novel Synthetic Routes
Researchers have explored alternative starting materials for the synthesis of trinitromethane. One such method involves the nitrolysis of cucurbituril with a mixture of fuming nitric acid and acetic anhydride.[7] Another approach utilizes acetylacetone as the substrate in a reaction with fuming nitric acid.[5][9] These newer methods aim to provide milder reaction conditions and improved safety profiles.
Experimental Protocols
Protocol for Synthesis from Tetranitromethane
This protocol is adapted from established laboratory procedures.[2][10]
Materials:
-
Potassium hydroxide (KOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Tetranitromethane (C(NO₂)₄)
-
Anhydrous ethyl ether
-
Anhydrous hydrogen chloride (HCl) gas
-
Anhydrous methyl alcohol
-
Water
Procedure:
-
Prepare a solution of 168 g of potassium hydroxide in 350 mL of water in a 1000-mL round-bottomed flask and cool it to 5 °C in a salt-ice bath.[2]
-
While stirring, add 108 mL of 30% hydrogen peroxide to the solution.[2]
-
Slowly add 117 mL of tetranitromethane, maintaining the temperature between 20-25 °C.[2]
-
Allow the temperature to rise to 30 °C over 15 minutes. A bright yellow solid of potassium nitroformate should form.[2]
-
Filter the yellow solid using a glass filter, wash with anhydrous methyl alcohol, followed by anhydrous ethyl ether, and then air dry.[2]
-
Suspend the potassium salt in anhydrous ethyl ether and pass anhydrous hydrogen chloride gas through the suspension until the yellow color disappears.[2]
-
Filter off the white precipitate of potassium chloride and wash it with anhydrous ethyl ether.[2]
-
Evaporate the ethyl ether from the filtrate under reduced pressure to obtain crude trinitromethane (yield: 85-90%).[2]
Protocol for Synthesis from Isopropyl Alcohol
This protocol is based on a patented method.[8]
Materials:
-
98% Nitric acid (HNO₃)
-
Isopropyl alcohol
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place 140 ml (3.33 moles) of 98% nitric acid.[8]
-
Warm the acid to approximately 60 °C.[8]
-
Add 20 ml (0.26 mole) of isopropyl alcohol dropwise over a 10-minute interval, maintaining the temperature at 60 °C with external cooling.[8]
-
Heat the solution to about 70 °C and maintain this temperature for 2 hours.[8]
-
Cool the solution to ambient temperature. The resulting solution contains trinitromethane.
-
The trinitromethane can be recovered from the reaction mixture.
Safety Considerations
Trinitromethane and its salts are energetic materials and should be handled with extreme caution.[1][2] It is sensitive to heat and impact, and its synthesis should only be performed by trained professionals in a controlled laboratory setting with appropriate personal protective equipment. The synthesis procedures can generate toxic fumes, and therefore, should be carried out in a well-ventilated fume hood.
Conclusion
Trinitromethane remains a compound of significant interest due to its unique chemical properties and applications in energetic materials. This technical guide has provided a detailed overview of its discovery and various synthetic methodologies, from established industrial processes to modern laboratory techniques. The compiled data on its physicochemical properties and detailed experimental protocols offer a valuable resource for researchers and scientists. The continued exploration of novel and safer synthetic routes will undoubtedly expand the utility of trinitromethane in various fields of chemical science.
References
- 1. Trinitromethane - Wikipedia [en.wikipedia.org]
- 2. Synthesis of trinitromethane [a.osmarks.net]
- 3. Trinitromethane | CHN3O6 | CID 10602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. researchgate.net [researchgate.net]
- 6. Methane, nitro- [webbook.nist.gov]
- 7. WO2003018514A1 - Method of preparing nitroform - Google Patents [patents.google.com]
- 8. US4122124A - Production of trinitromethane - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sciencemadness Discussion Board - Preparation of trinitromethane - Powered by XMB 1.9.11 [sciencemadness.org]
